molecular formula C19H19N5O3S B2672009 N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide CAS No. 2034482-84-1

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide

Cat. No.: B2672009
CAS No.: 2034482-84-1
M. Wt: 397.45
InChI Key: MKJSGNQMYQYYJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide features a unique heterocyclic architecture:

  • Benzo[c][1,2,5]thiadiazole core: Substituted with two methyl groups and a sulfone (dioxido) moiety at positions 1, 3, and 2, respectively.
  • Pyrazole-carboxamide moiety: A 1-methyl-3-phenylpyrazole unit linked via an amide bond to the benzo-thiadiazole system.

Properties

IUPAC Name

N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-2-methyl-5-phenylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3S/c1-22-18(12-15(21-22)13-7-5-4-6-8-13)19(25)20-14-9-10-16-17(11-14)24(3)28(26,27)23(16)2/h4-12H,1-3H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKJSGNQMYQYYJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)C3=CC(=NN3C)C4=CC=CC=C4)N(S1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings, including its synthesis, mechanisms of action, and potential therapeutic applications.

The molecular formula of the compound is C17H16N6O3SC_{17}H_{16}N_{6}O_{3}S with a molecular weight of 384.4 g/mol. The structure features a thiadiazole moiety connected to a pyrazole and carboxamide group, which may contribute to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of Thiadiazole Core : The initial step involves synthesizing the thiadiazole ring using appropriate reagents.
  • Introduction of Pyrazole and Carboxamide Groups : Subsequent reactions introduce the pyrazole and carboxamide functionalities to form the final product.

Antiviral Properties

Recent studies have indicated that compounds with similar structural motifs exhibit antiviral activity. For instance:

  • Inhibition of Viral Replication : Compounds related to this structure have shown effectiveness against various viruses including HSV and BVDV. For example, derivatives with a pyrazole core demonstrated significant inhibition of viral replication in cell lines with low cytotoxicity .

Anti-inflammatory Activity

Molecular docking studies suggest that the compound may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory pathways:

  • Binding Affinity : The binding energy was evaluated in comparison to known inhibitors like Celecoxib, indicating potential efficacy in reducing inflammation .

The proposed mechanisms include:

  • Interaction with Enzymatic Targets : The compound may interact with specific enzymes through hydrogen bonding and hydrophobic interactions, influencing cellular pathways related to inflammation and viral replication .

Case Studies

Several studies have explored the biological activities of related compounds:

StudyCompoundActivityFindings
Study 1Thiadiazole DerivativeAntiviralInhibited HSV replication by up to 91% at 50 µM concentration with minimal cytotoxicity .
Study 2Pyrazole-Fused CompoundAnti-inflammatoryShowed selectivity for COX-2 inhibition compared to other pathways .
Study 3Benzothiadiazole AnalogAntiviralDemonstrated significant activity against BVDV in MDBK cells .

Comparison with Similar Compounds

Structural Analogues and Core Heterocycles

Compound Class Core Structure Key Substituents Synthesis Method (Reference)
Target Compound Benzo[c][1,2,5]thiadiazole + Pyrazole 1,3-Dimethyl, 2,2-dioxido (sulfone); 1-methyl-3-phenylpyrazole Likely EDC/HOBt-mediated coupling (analogous to )
1,5-Diarylpyrazole Carboxamides Pyrazole Aryl groups at positions 1 and 5; N-benzylhydroxylamine EDCI/HOBt coupling with DIPEA
Imidazo[2,1-b]thiazole Carboxamides Imidazo[2,1-b]thiazole Trifluoromethylpyridyl-piperazine (e.g., ND-11543) EDC-mediated coupling
Thiazole-Triazole Acetamides Benzoimidazole + Triazole + Thiazole Fluorophenyl, bromophenyl, or methoxyphenyl thiazole units Multi-step alkylation and click chemistry
Pyrazole-Oxadiazole Derivatives Pyrazole + Oxadiazole 1,3-Dimethylpyrazole; oxadiazole-thiol substituents K₂CO₃-mediated alkylation

Key Observations :

  • Unlike thiazole-triazole acetamides , the target lacks a triazole linker, which may reduce conformational flexibility but improve synthetic accessibility.

Substituent Effects on Physicochemical Properties

Substituent Type Example Compounds Impact on Properties
Sulfone (SO₂) Target Compound Increases polarity and metabolic stability; may improve solubility in aqueous media.
Trifluoromethyl (CF₃) ND-11543 Enhances lipophilicity and bioavailability; common in CNS-targeting agents.
Fluorophenyl 9b, 9c ; Improves membrane permeability and resistance to enzymatic degradation.
Piperazine Linkers ND-11543 Introduces basicity, potentially aiding in salt formation and solubility.

Spectroscopic Characterization

All compounds, including the target, are characterized via:

  • NMR and IR spectroscopy : To confirm amide bond formation (e.g., carbonyl stretches at ~1650–1700 cm⁻¹) and aromatic substitution patterns .
  • Mass spectrometry : For molecular weight validation (e.g., ND-11543: MW 576.5 g/mol vs. target compound’s estimated MW ~450–500 g/mol).

Q & A

Q. What are the standard synthetic protocols for N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide?

The synthesis typically involves multi-step reactions, starting with functionalization of the benzo[c][1,2,5]thiadiazole core followed by coupling with the pyrazole-carboxamide moiety. Key steps include:

  • Thiadiazole activation : Sulfur dioxide incorporation via oxidative cyclization under reflux with reagents like chlorosulfonic acid .
  • Amide coupling : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) in aprotic solvents (DMF or DCM) to link the pyrazole-carboxamide group .
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) and validation via TLC (Rf ~0.3–0.5) and NMR .

Q. How is the molecular structure validated post-synthesis?

Structural confirmation relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm aromatic proton environments (δ 7.2–8.1 ppm for benzo-thiadiazole) and methyl group signals (δ 2.1–3.0 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., observed [M+H]+ at 384.4 g/mol vs. calculated 384.4 g/mol) .
  • X-ray crystallography (if available): Resolves bond angles and dihedral angles between heterocyclic rings .

Q. What preliminary biological assays are recommended for this compound?

Initial screening should include:

  • Cytotoxicity assays : MTT or resazurin-based assays in cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, given the compound’s heterocyclic motifs .
  • Solubility profiling : Shake-flask method in PBS (pH 7.4) to determine logP and guide formulation strategies .

Advanced Research Questions

Q. How can synthetic yields be optimized when scaling up production?

Critical parameters include:

  • Catalyst selection : Palladium catalysts (e.g., Pd(OAc)2_2) for Suzuki-Miyaura cross-coupling steps improve regioselectivity .
  • Temperature control : Maintaining 60–80°C during amide coupling prevents side reactions (e.g., racemization) .
  • Solvent polarity : Low-polarity solvents (toluene) reduce byproduct formation in cyclization steps .

Q. How to resolve contradictions in bioactivity data across studies?

Discrepancies may arise from:

  • Assay variability : Normalize results using positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across independent labs .
  • Isomerism : Chiral HPLC separation (e.g., Chiralpak AD-H column) to isolate enantiomers and test individual bioactivity .
  • Protein binding : Use equilibrium dialysis to measure free fraction in plasma; adjust IC50_{50} values for protein-bound vs. unbound compound .

Q. What mechanistic studies are recommended to elucidate its mode of action?

Advanced approaches include:

  • Kinetic analysis : Surface plasmon resonance (SPR) to measure binding kinetics (kon_{on}/koff_{off}) with target proteins .
  • Metabolite profiling : LC-MS/MS to identify phase I/II metabolites in hepatic microsomes .
  • Transcriptomics : RNA-seq to map gene expression changes in treated cells (e.g., apoptosis-related pathways) .

Q. How to design derivatives for improved pharmacokinetics?

Strategies involve:

  • Bioisosteric replacement : Substitute the phenyl group with pyridyl or thienyl rings to enhance solubility .
  • Prodrug synthesis : Esterification of the carboxamide group to improve oral bioavailability .
  • Computational modeling : QSAR models (e.g., CoMFA) to predict ADMET properties .

Q. What analytical methods validate purity and stability in long-term studies?

  • Stability testing : Forced degradation under heat (40–60°C), humidity (75% RH), and UV light, monitored via HPLC .
  • Impurity profiling : LC-TOF to detect trace intermediates (e.g., unreacted thiadiazole precursors) .
  • Polymorphism screening : DSC and PXRD to identify crystalline vs. amorphous forms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.